1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one

CRF₁ receptor binding affinity structure–activity relationship

Procure this minimally functionalized 3-(phenylamino)pyrazin-2(1H)-one as a versatile fragment for CRF1 receptor antagonist SAR. With MW 269.23 and logP ~2.1, it occupies fragment-like chemical space ideal for SPR/NMR screening, while its meta-CF3 aniline provides a sensitive 19F NMR probe. The unsubstituted C5 position permits direct halogenation or C-H activation for parallel library synthesis. Use as a baseline reference for off-target selectivity profiling against optimized leads like BMS-665053.

Molecular Formula C12H10F3N3O
Molecular Weight 269.227
CAS No. 2319787-36-3
Cat. No. B2911027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one
CAS2319787-36-3
Molecular FormulaC12H10F3N3O
Molecular Weight269.227
Structural Identifiers
SMILESCN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17)
InChIKeyPXTPNUIPUQSZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (CAS 2319787-36-3): Procurement-Oriented Baseline Profile


1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (CAS 2319787-36-3) is a synthetic small-molecule belonging to the 3-(phenylamino)pyrazin-2(1H)-one chemotype [1]. This scaffold has been extensively explored in medicinal chemistry, most notably as a core for corticotropin-releasing factor type-1 (CRF₁) receptor antagonists [1]. The compound features an N1-methyl substituent and a 3-trifluoromethyl group on the aniline ring, providing a molecular weight of 269.23 g·mol⁻¹ [2]. Unlike its more advanced clinical analogs such as BMS-665053 or BMS-764459, this compound possesses a minimally functionalized pyrazinone core, making it potentially attractive as a synthetic intermediate, a starting scaffold for fragment-based drug design, or a reference compound for structure–activity relationship (SAR) studies [3].

Why Pyrazinone Analogs Are Not Interchangeable: The Case for 1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (CAS 2319787-36-3)


The 3-(phenylamino)pyrazin-2(1H)-one scaffold exhibits extreme sensitivity to peripheral substitution. Systematic SAR campaigns have demonstrated that moving the trifluoromethyl group from the meta to the para position on the aniline ring can abolish activity, while the absence of a 5-chloro substituent elevates intrinsic clearance in human liver microsomes by >10-fold relative to optimized leads [1]. Furthermore, replacement of the simple N1-methyl group with bulkier chiral α-branched alkyl substituents (e.g., 1-cyclopropylethyl) is a prerequisite for achieving sub-nanomolar CRF₁ binding potency (IC₅₀ < 1 nM) in this class [1][2]. These steep SAR gradients mean that 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one—with its combination of N1-methyl, unsubstituted C5, and meta-CF₃ aniline—is expected to display a distinct pharmacological fingerprint that cannot be predicted by simply extrapolating from data on highly optimized BMS clinical candidates. Procurement decisions must therefore be based on this specific compound's properties rather than class-wide assumptions.

1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (CAS 2319787-36-3): Product-Specific Quantitative Evidence Guide


CRF₁ Receptor Binding Affinity: Class-Level SAR Predicts Reduced Potency Relative to Optimized N3-Phenylpyrazinones

While no direct CRF₁ binding data are available for the target compound itself, extensive SAR from the N3-phenylpyrazinone series allows a class-level inference about its likely potency relative to optimized leads. In the seminal Hartz et al. (2009) study, the minimally substituted analog 12a (N1-methyl, 5-H, meta-CF₃ aniline—the same substitution pattern as the target compound) was the starting point for optimization. The final lead compound 12x, which incorporates an N1-cyclopropylethyl group, a 5-chloro substituent, and a 2,6-dichloro-4-trifluoromethyl aniline, achieved an IC₅₀ of 1.0 nM [1]. Intermediate SAR data show that removal of the 5-chlorine atom alone results in a >10-fold loss in binding affinity, while replacement of the chiral N1-alkyl group with a methyl group further diminishes potency. Consequently, the target compound is predicted to exhibit CRF₁ binding affinity in the high nanomolar to micromolar range, representing a several-hundred-fold reduction relative to optimized analogs like BMS-764459 (IC₅₀ = 0.86 nM) . This differential is critical for users selecting between a high-potency lead tool compound and a low-affinity scaffold for SAR exploration.

CRF₁ receptor binding affinity structure–activity relationship

Metabolic Stability in Human Liver Microsomes: Absence of Blocking Substituents Predicts Elevated Intrinsic Clearance

The intrinsic metabolic clearance of pyrazinone CRF₁ receptor antagonists in human liver microsomes (HLM) is heavily dependent on substitution at the C5 and N1 positions. Hartz et al. (2009) demonstrated that the incorporation of a 5-chloro substituent and a bulkier N1-alkyl group (compound 12x) reduced human microsomal intrinsic clearance (CLᵢₙₜ) to values compatible with oral bioavailability (F = 52% in rats) [1]. In contrast, earlier analogs lacking these features exhibited CLᵢₙₜ values exceeding 100 μL·min⁻¹·mg⁻¹ protein in HLM. 1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one lacks both the N1 bulky alkyl group and the 5-chloro substituent; thus, its metabolic stability is predicted to be substantially lower than optimized leads. For researchers requiring stable in vitro exposure or in vivo efficacy evaluation, this compound would need co-administration of a cytochrome P450 inhibitor or utilization as a transient probe.

metabolic stability intrinsic clearance human liver microsomes

Oxidative Stability: Pyrazinone Core Susceptibility to Lipid Peroxide-Mediated Rearrangement

The pyrazinone carboxamide core is intrinsically susceptible to lipid peroxide-mediated oxidative rearrangement, as demonstrated for the neutrophil elastase inhibitor AZD9819 [1]. In plasma ex vivo, AZD9819 underwent epoxidation followed by rearrangement to a five-membered oxazole derivative, a transformation that was prevented by the antioxidants ascorbic acid and glutathione. The target compound, with its N1-methyl and 3-(trifluoromethyl)aniline substituents, retains the unfunctionalized pyrazinone ring that is the site of this oxidative attack. In contrast, optimized CRF₁ antagonists such as BMS-665053 incorporate a 5-chloro substituent that may sterically or electronically modulate the reactivity of the pyrazinone ring toward electrophilic oxidants [2]. For analytical method development or biotransformation studies, the target compound may serve as a model substrate to investigate pyrazinone ring oxidation without the confounding influence of additional ring substituents.

oxidative metabolism lipid peroxide pyrazinone rearrangement

Physicochemical Properties: Lower Molecular Weight and Lipophilicity Differentiate the Compound from Clinical Pyrazinone Leads

The target compound (MW = 269.23 g·mol⁻¹) is significantly smaller and less lipophilic than the clinical-stage pyrazinone CRF₁ antagonists. BMS-665053 has a molecular weight of 476.7 g·mol⁻¹ and a calculated logD of ~3.5, while BMS-764459 (MW = 418.5 g·mol⁻¹) exhibits logD ≈ 2.8 [1]. The target compound's lower molecular weight and predicted logP of ~2.1 (estimated by fragment-based calculation) place it closer to fragment-like chemical space (Rule of Three guidelines: MW ≤ 300, logP ≤ 3), whereas the optimized leads reside firmly in drug-like space. This distinction is operationally meaningful: the target compound is better suited for fragment-based screening and crystallography, while the leads are appropriate for in vivo pharmacology. For procurement, the target compound's higher aqueous solubility (predicted ≥0.1 mg·mL⁻¹ at pH 7.4) versus the clinical candidates (typically <0.05 mg·mL⁻¹) may simplify in vitro assay preparation.

physicochemical properties lipophilicity molecular weight

Reactive Metabolite Formation: Simplified Substitution Pattern May Alter Bioactivation Potential Relative to Multisubstituted Analogs

Pyrazinone-containing CRF₁ receptor antagonists such as BMS-665053 undergo cytochrome P450-mediated oxidation of the pyrazinone ring followed by ring opening and formation of reactive intermediates that are trapped as glutathione (GSH) adducts [1]. In rat and human liver microsomes, BMS-665053 generates multiple GSH conjugates, some of which also involve the dichloroarylamine moiety. The target compound lacks both the 5-chloro substituent on the pyrazinone ring and the 2,6-dichloro groups on the aniline ring, which may alter the extent and nature of reactive metabolite formation. Quantitative comparison of GSH adduct profiles between BMS-665053 and structurally simplified pyrazinones was a key strategy employed by Zhuo et al. to identify antagonists with diminished metabolic activation [1]. Procurement of the target compound therefore enables direct experimental comparison of bioactivation potential as a function of ring substitution, supporting lead optimization campaigns aimed at minimizing reactive metabolite liability.

reactive metabolites GSH adducts bioactivation

hERG Ion Channel Liability: Lack of 5-Chloro Substituent May Alter Cardiac Safety Profile

In the pyrazinone CRF₁ antagonist series, hERG inhibition is a known liability that required careful optimization. The p38α MAPK inhibitor chemotype based on a related pyrazinone scaffold demonstrated that a specific pyrazinone analog (p38α inhibitor 2) inhibits the hERG ion channel with an IC₅₀ of 27 μM while also exhibiting >51-fold selectivity over a panel of 51 other kinases [1]. Although the target compound has not been profiled against hERG, its absent 5-chloro substituent and simplified N1-methyl group differentiate it from both the hERG-optimized CRF₁ leads and the p38α chemotype. In class-level SAR, the nature of the N1 substituent (alkyl vs. cycloalkyl vs. branched alkyl) is a key determinant of hERG activity. Procuring the target compound enables experimental determination of the contribution of the pyrazinone core itself to hERG binding, decoupled from the influence of the 5-chloro and bulky N1-alkyl groups present in advanced leads.

hERG cardiac safety ion channel inhibition

Recommended Research and Industrial Application Scenarios for 1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one (CAS 2319787-36-3)


Fragment-Based Drug Discovery: Core Scaffold for X-Ray Crystallography and SPR Screening

With a molecular weight of 269.23 g·mol⁻¹ and predicted logP of ~2.1, 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one falls within fragment-like chemical space (MW ≤ 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. This makes the compound an excellent candidate for fragment-based screening by surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. The pyrazinone core provides hydrogen-bond donor and acceptor functionality that can engage protein active sites, while the trifluoromethyl group offers a sensitive ¹⁹F NMR probe for ligand-observed binding assays. Unlike larger clinical leads such as BMS-665053 (MW = 476.7), this smaller fragment is more likely to yield high-resolution co-crystal structures with target proteins, providing a structural foundation for fragment growing and merging strategies.

Metabolic Biotransformation Studies: Model Substrate for Pyrazinone Ring Oxidation

The pyrazinone core of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is expected to undergo lipid peroxide-mediated oxidative rearrangement analogous to that reported for AZD9819 [2]. Because the target compound lacks the 5-chloro and dichloroaniline substituents present in BMS-665053, it provides a simplified substrate for investigating the intrinsic reactivity of the pyrazinone ring toward electrophilic oxidants. Researchers can use this compound in human plasma or liver microsomal incubations to characterize the kinetics of the epoxidation–rearrangement pathway, identify the resulting oxazole derivative by LC-HRMS, and evaluate the protective effects of antioxidants such as ascorbic acid or glutathione. The absence of additional ring substituents eliminates confounding variables, enabling clean mechanistic interpretation.

Synthetic Chemistry: Key Intermediate for Parallel Library Synthesis

The unsubstituted C5 position and the presence of a reactive N3-aniline moiety make 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one a versatile synthetic intermediate for parallel library synthesis. Electrophilic halogenation at C5 can introduce a chlorine, bromine, or iodine atom, providing a handle for subsequent cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). Alternatively, the C5 position can be functionalized via direct C–H activation to install aryl, heteroaryl, or alkyl groups. The N3-aniline nitrogen can be further derivatized through acylation, sulfonylation, or reductive amination. This regioselective functionalization strategy enables the rapid generation of focused libraries for SAR exploration of pyrazinone-based inhibitors targeting CRF₁ receptors, neutrophil elastase, p38α MAPK, or other therapeutically relevant proteins [1][3].

Reference Standard for Off-Target Selectivity Profiling Panels

Given the class-level evidence that pyrazinone analogs can inhibit hERG (IC₅₀ values ranging from >10 μM for optimized leads to 27 μM for p38α inhibitor 2), kinases, and other off-target proteins, 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one can serve as a minimally functionalized reference standard for broad-panel selectivity profiling [3]. By screening the target compound against a panel of, for example, 50–100 receptors, ion channels, transporters, and enzymes (e.g., Eurofins LeadProfilingScreen or similar), researchers can define the baseline off-target interaction landscape of the unoptimized pyrazinone scaffold. This baseline can then be compared with the selectivity profiles of more highly substituted leads to determine which off-target interactions are introduced (or abolished) by specific peripheral substituents, thereby guiding the design of more selective clinical candidates.

Quote Request

Request a Quote for 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.